molecular formula C9H17NO B15329378 (6-Oxaspiro[3.5]nonan-7-YL)methanamine

(6-Oxaspiro[3.5]nonan-7-YL)methanamine

Cat. No.: B15329378
M. Wt: 155.24 g/mol
InChI Key: JVIMPJKUXHPSSW-UHFFFAOYSA-N
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Description

{6-oxaspiro[3.5]nonan-7-yl}methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a methanamine group attached to the nonane ring. The presence of the spiro linkage and the methanamine group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-oxaspiro[3.5]nonan-7-yl}methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic structure, followed by amination to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of {6-oxaspiro[3.5]nonan-7-yl}methanamine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are key factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

{6-oxaspiro[3.5]nonan-7-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of {6-oxaspiro[3.5]nonan-7-yl}methanamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from the reactions of {6-oxaspiro[3.5]nonan-7-yl}methanamine include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products have various applications in chemical synthesis and biological research.

Scientific Research Applications

{6-oxaspiro[3.5]nonan-7-yl}methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {6-oxaspiro[3.5]nonan-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure provides a rigid framework that can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    {6-oxaspiro[3.5]nonan-9-yl}methanamine: Similar spirocyclic structure but with the methanamine group attached at a different position.

    {7-oxaspiro[3.5]nonan-2-yl}methanamine: Another spirocyclic compound with a different attachment point for the methanamine group.

    {5-oxaspiro[3.5]nonan-6-yl}methanamine: Similar structure with the methanamine group at the 6-position.

Uniqueness

{6-oxaspiro[3.5]nonan-7-yl}methanamine is unique due to its specific spirocyclic structure and the position of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

6-oxaspiro[3.5]nonan-7-ylmethanamine

InChI

InChI=1S/C9H17NO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7,10H2

InChI Key

JVIMPJKUXHPSSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(OC2)CN

Origin of Product

United States

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